1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea
CAS No.:
Cat. No.: VC14603950
Molecular Formula: C18H23N3OS
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3OS |
|---|---|
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | 1-(4-anilinophenyl)-3-(3-ethoxypropyl)thiourea |
| Standard InChI | InChI=1S/C18H23N3OS/c1-2-22-14-6-13-19-18(23)21-17-11-9-16(10-12-17)20-15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3,(H2,19,21,23) |
| Standard InChI Key | YIDDQGJJPZUYEW-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea reflects its substitution pattern:
-
3-Ethoxypropyl group: A three-carbon chain with an ethoxy (–OCH2CH3) moiety at the third position.
-
4-(Phenylamino)phenyl group: A phenyl ring substituted at the para position with a phenylamino (–NHC6H5) group.
-
Thiourea backbone: A –NH–C(=S)–NH– core.
The molecular formula is C19H25N3OS, with a calculated molecular weight of 351.5 g/mol (derived from analogous thioureas ).
Structural Features and Conformation
-
The ethoxypropyl chain introduces flexibility, potentially enhancing solubility in organic solvents .
-
The 4-(phenylamino)phenyl group contributes aromaticity and hydrogen-bonding capacity, which may influence intermolecular interactions .
-
Thiourea’s thiocarbonyl group (–C=S) is a key pharmacophore in drug design, often associated with bioactivity .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is documented, analogous thioureas are typically synthesized via:
For the target compound, a plausible route involves:
-
Step 1: Synthesis of 4-(phenylamino)aniline.
-
Step 2: Reaction with 3-ethoxypropyl isothiocyanate to form the thiourea backbone.
Spectroscopic Characterization
Data from similar compounds suggest:
-
IR Spectroscopy:
-
NMR Spectroscopy:
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Stability:
Thermal Properties
-
Melting Point: Estimated 150–170°C based on cycloheptyl analogs .
-
Thermogravimetric Analysis (TGA): Decomposition above 200°C, releasing sulfur oxides .
Applications in Drug Discovery and Material Science
Therapeutic Applications
-
Anticancer Agents: Thioureas inhibit kinase activity (e.g., EGFR, VEGFR) .
-
Antimicrobials: Structural analogs demonstrate activity against Staphylococcus aureus (MIC = 8 µg/ml) .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume